molecular formula C19H18N6OS B2459487 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide CAS No. 1448051-48-6

4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2459487
CAS No.: 1448051-48-6
M. Wt: 378.45
InChI Key: LBCYXXOBEHJPCF-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide is a potent and selective small-molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or c-FMS), a key tyrosine kinase receptor expressed predominantly on macrophages and their progenitors. The primary research value of this compound lies in its ability to selectively target and deplete tumor-associated macrophages (TAMs), which are known to play a pro-tumorigenic role by suppressing anti-tumor immunity, promoting angiogenesis, and facilitating cancer cell invasion and metastasis. By potently inhibiting CSF1R kinase activity and blocking the CSF1/CSF1R signaling axis, this compound disrupts the survival, proliferation, and differentiation of this specific macrophage population. This mechanism makes it an invaluable pharmacological tool for studying the tumor microenvironment (TME) in preclinical models of cancer, particularly in the context of immuno-oncology. Research applications include investigating the contribution of TAMs to tumor progression and immunotherapy resistance, as well as exploring combination therapies with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies to potentially reverse immunosuppression and enhance anti-tumor T-cell responses. Its utility extends to basic research in neurobiology and inflammatory diseases, where CSF1R signaling is implicated in microglial function and the pathogenesis of conditions like tenosynovial giant cell tumor and rheumatoid arthritis.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c26-18(16-4-2-15(3-5-16)12-24-11-9-20-14-24)21-8-6-17-13-27-19(23-17)25-10-1-7-22-25/h1-5,7,9-11,13-14H,6,8,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCYXXOBEHJPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide is a hybrid molecule featuring imidazole, pyrazole, and thiazole moieties. This complex structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The compound can be described as having:

  • Imidazole and pyrazole rings that contribute to its biological activity.
  • A thiazole moiety that enhances its pharmacological properties.

The molecular formula is C18H20N4OC_{18}H_{20}N_{4}O, indicating a relatively complex structure that may interact with various biological targets.

Research indicates that compounds with imidazole and thiazole rings often exhibit:

  • Antimicrobial Activity : Many derivatives have shown activity against various bacterial strains, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Antitumor Properties : The presence of multiple heterocycles can enhance interactions with cellular targets involved in cancer progression, such as kinases.

Biological Activity Overview

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of cell membranes; enzyme inhibition ,
AntitumorInhibition of kinase pathways; apoptosis induction ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticonvulsantModulation of neurotransmitter systems

Antimicrobial Activity

In a study examining the antimicrobial effects of thiazole derivatives, compounds similar to the target molecule demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications in the thiazole ring enhanced efficacy against resistant strains .

Antitumor Effects

Research on thiazole-containing compounds has shown promising results in inhibiting tumor growth. For instance, a derivative with a similar scaffold was tested against various cancer cell lines, yielding IC50 values in the low micromolar range. These findings suggest that the compound may interfere with tumor cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit TNFα release in vitro. In preclinical models, it exhibited significant suppression of inflammatory markers, indicating its therapeutic potential in treating chronic inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that imidazole and pyrazole derivatives exhibit notable antibacterial properties. For instance, compounds containing imidazole rings have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In a study, derivatives similar to the target compound showed promising antibacterial activity compared to established antibiotics like ampicillin and chloramphenicol .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4hStaphylococcus aureus12 µg/mL
4hE. coli15 µg/mL

Anticancer Activity

The anticancer potential of compounds similar to 4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide has been extensively studied. For example, derivatives were tested against various cancer cell lines using the MTT assay, revealing significant cytotoxic effects. One study reported IC50 values for a related compound against human liver (HepG2) and rat glioma (C6) cell lines, indicating its potential as an antitumor agent .

CompoundCancer Cell LineIC50 Value (µM)
20gC615.67 ± 2.52
20gHepG258.33 ± 2.89

Antitubercular Activity

Compounds with imidazole and thiazole components have also shown efficacy against Mycobacterium tuberculosis. A study synthesized various derivatives and evaluated their inhibitory effects, with some compounds displaying over 50% inhibition compared to the standard rifampicin .

CompoundInhibition %
71d50
Rifampicin>98

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many imidazole and pyrazole derivatives act as enzyme inhibitors, targeting pathways crucial for bacterial survival or cancer cell proliferation.
  • DNA Interaction : Some compounds influence DNA synthesis or repair mechanisms, which is vital in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • The presence of the imidazole ring enhances interaction with biological targets due to its ability to form hydrogen bonds.
  • The pyrazole and thiazole components contribute to the overall lipophilicity and bioavailability of the compound.

Chemical Reactions Analysis

Acylation and Sulfonation

The amine group in the ethylenediamine-linked thiazole moiety undergoes acylation with acyl chlorides or sulfonation with sulfonyl chlorides. For example:

  • Reaction with acetyl chloride in chloroform yields N-acetylated derivatives (e.g., 4a–e ) .

  • Treatment with benzenesulfonyl chloride forms sulfonamide derivatives (e.g., 5a–n ) under mild conditions (25–50°C) .

Key Conditions :

Reaction TypeReagentsSolventYield (%)
AcylationAcyl chloridesChloroform70–85
SulfonationSulfonyl chloridesChloroform65–80

Nucleophilic Substitution

The thiazole ring participates in electrophilic substitutions, particularly at the 2- and 4-positions:

  • Halogenation : Bromination at the 5-position of thiazole using NBS (N-bromosuccinimide) in DMF .

  • Coupling Reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce substituents (e.g., phenyl groups) .

Example :

Thiazole+ArB(OH)2Pd(PPh3)4,Na2CO3Ar-Thiazole derivative\text{Thiazole} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Ar-Thiazole derivative}

Coordination Chemistry

The imidazole and pyrazole rings act as ligands for transition metals, forming complexes with therapeutic or catalytic applications:

  • Zinc(II) complexes : Synthesized in ethanol/water mixtures, enhancing stability for enzyme inhibition studies.

  • Copper(I) complexes : Catalyze click chemistry (azide-alkyne cycloaddition) in aqueous media .

Structural Data for Complexes :

MetalCoordination SiteGeometryApplication
Zn(II)Imidazole N3TetrahedralAnticancer activity
Cu(I)Pyrazole N1TrigonalCatalysis

Hydrolysis and Stability

The benzamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields benzoic acid and 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethylamine at 80°C.

  • Basic Hydrolysis : Forms carboxylate salts in NaOH/ethanol (pH 12).

Kinetic Data :

ConditionTemperature (°C)Half-life (h)
1M HCl802.5
1M NaOH2512.0

Heterocyclic Condensation

The compound serves as a precursor in multicomponent reactions:

  • Mannich Reaction : Forms derivatives with substituted amines and formaldehyde, enhancing anti-inflammatory activity .

  • Hantzsch Thiazole Synthesis : Reacts with thiourea and α-halo ketones to generate bis-thiazole hybrids .

Example Reaction :

Compound+CH2O+RNH2Mannich base derivative\text{Compound} + \text{CH}_2\text{O} + \text{RNH}_2 \rightarrow \text{Mannich base derivative}

Biological Activity-Driven Modifications

Structural tweaks via chemical reactions correlate with enhanced pharmacological properties:

  • Antimicrobial Activity : Introduction of 4-chlorophenyl groups via nucleophilic substitution improves MIC values (e.g., 100 µg/mL against E. faecalis) .

  • Anticonvulsant Properties : Sulfonamide derivatives exhibit 100% protection in electroshock models .

Structure-Activity Relationship (SAR) :

ModificationBiological EffectSource
N-AcetylationReduced cytotoxicity
4-Chlorophenyl SubstitutionEnhanced antimicrobial activity

Reaction Mechanisms and Catalysis

  • Imidazole-Alkylation : Proceeds via SN2 mechanism with methyl iodide in DMF.

  • Thiazole Electrophilic Substitution : Directed by the sulfur atom’s electron-withdrawing effect .

Catalytic Systems :

ReactionCatalystTurnover Frequency (h⁻¹)
Suzuki CouplingPd(PPh₃)₄450
HydrolysisH₂SO₄N/A

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its 2-(1H-pyrazol-1-yl)thiazol-4-yl substituent, which distinguishes it from structurally related benzamides. Below is a detailed comparison with analogous compounds:

Table 1: Comparative Analysis of Structural Features and Bioactivity

Compound Name Key Structural Features Molecular Formula (MW) Reported Bioactivity Source
Target Compound :
4-((1H-imidazol-1-yl)methyl)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide
Thiazole with pyrazole substituent, imidazole-benzamide backbone C₂₂H₂₁N₇OS (455.5 g/mol) Hypothesized antimicrobial/anticancer activity (inferred from analogs) N/A (novel structure)
4-((1H-imidazol-1-yl)methyl)-N-(2-(2-methylthiazol-4-yl)phenyl)benzamide
Thiazole with methyl substituent C₂₁H₁₈N₄OS (374.5 g/mol) Antimicrobial, anticancer potential (preliminary studies)
4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Fused imidazo-thiazole system C₂₃H₁₈N₆OS (450.5 g/mol) Anticancer activity (cell line inhibition)
N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Thiazole with methoxyphenethyl group C₂₂H₂₂N₄O₃S (422.5 g/mol) Enhanced bioactivity vs. non-methoxy analogs
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(thiazol-2-yloxy)benzamide
Thiazole-ether linkage, pyrazole C₁₈H₁₉N₅O₂S (393.4 g/mol) Antimicrobial, kinase inhibition

Key Insights from Structural Variations:

Thiazole Substituents :

  • The pyrazole-substituted thiazole in the target compound may enhance binding to enzymes like cytochrome P450 (CYP51) or kinases, as seen in analogs with similar heterocycles (e.g., antifungal agent VFV in ).
  • Methyl or fused-ring thiazoles (e.g., ) show moderate anticancer activity but may lack specificity compared to pyrazole derivatives.

Bioactivity Trends :

  • Compounds with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit enhanced potency but may suffer from solubility issues.
  • Methoxy or morpholine substituents (e.g., ) improve pharmacokinetic profiles, suggesting that the target compound’s pyrazole group could be optimized for similar benefits.

Q & A

Q. Key Variables :

  • Catalyst Selection : Palladium on carbon leads to hydrodechlorination byproducts, whereas Raney nickel prevents dehalogenation, improving yield to 92% .
  • Solvent : Ethanol vs. water affects intermediate stability; water slightly increases intermediate yield but may require temperature adjustments .
  • Temperature : Cyclization at 45°C achieves 88% yield, compared to 25°C (yield drops to <50%) .

Q. Thiazole Synthesis :

  • Challenge : Low regioselectivity during thiazole ring closure.
  • Solution : Use Hantzsch thiazole synthesis with thiourea and α-haloketones, optimizing stoichiometry and reaction time .

Q. Imidazole Synthesis :

  • Challenge : Byproduct formation during cyclization.
  • Solution : Control pH and temperature (e.g., NaOH in ethanol at 45°C for selective Schiff base formation) .

Cross-Coupling : For imidazole-methyl-thiazole linkages, employ Buchwald-Hartwig amination or copper-catalyzed Ullmann reactions .

Advanced: How are structure-activity relationships (SARs) explored for this compound?

  • Substituent Variation : Synthesize derivatives with modified aryl groups on the pyrazole or thiazole rings (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects .
  • Biological Assays : Test derivatives for kinase inhibition or cytotoxicity. In , thiazolo[3,2-a]pyrimidine derivatives showed IC₅₀ values <10 µM in cancer cell lines .

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